

Technical Guide: Physicochemical Properties of 2-Azido-1-(3-fluorophenyl)ethanone

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Compound of Interest

Compound Name: 2-Azido-1-(3-fluorophenyl)ethanone

Cat. No.: B1443315

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Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of **2-Azido-1-(3-fluorophenyl)ethanone**. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for the meta-fluoro isomer, this guide leverages data from the closely related and well-characterized para-fluoro isomer, 2-Azido-1-(4-fluorophenyl)ethanone, to provide a robust predictive profile. The guide includes a detailed, adaptable synthetic protocol and key safety information.

Chemical Identity and Physical Properties

2-Azido-1-(3-fluorophenyl)ethanone is an organic compound containing an azide functional group and a fluorine-substituted aromatic ring. Its chemical structure and key identifiers are presented below. While specific experimental data for some physical properties are not readily available in the literature, estimations based on its structure and comparison with analogous compounds are provided.

Table 1: Chemical Identifiers and Basic Properties

Property	Value	Source
IUPAC Name	2-Azido-1-(3-fluorophenyl)ethanone	-
CAS Number	848902-19-2	[1]
Molecular Formula	C ₈ H ₆ FN ₃ O	[1]
Molecular Weight	179.15 g/mol	[1]

Table 2: Predicted and Extrapolated Physical Properties

Property	Predicted Value	Notes
Melting Point	Not available	Expected to be a low-melting solid or oil at room temperature.
Boiling Point	Not available	Likely to decompose upon heating to high temperatures.
Density	~1.5 g/cm ³	Based on the density of the 4-fluoro isomer (1.501 g/cm ³). [2]
Solubility	Soluble in common organic solvents (e.g., acetonitrile, diethyl ether, ethyl acetate).	Based on the synthesis protocol for the 4-fluoro isomer. [2][3]
Appearance	Colorless to pale yellow solid or oil.	-

Synthesis and Experimental Protocol

The synthesis of **2-Azido-1-(3-fluorophenyl)ethanone** can be achieved through a two-step process starting from 1-(3-fluorophenyl)ethanone. The following protocol is adapted from the well-documented synthesis of the analogous 2-Azido-1-(4-fluorophenyl)ethanone. [2][3]

Synthetic Scheme



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Figure 1: Synthetic workflow for **2-Azido-1-(3-fluorophenyl)ethanone**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3-fluorophenyl)ethanone

- In a round-bottom flask, dissolve 1-(3-fluorophenyl)ethanone (1.0 equivalent) in acetonitrile.
- To the stirred solution, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide (1.4 equivalents).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The crude 2-Bromo-1-(3-fluorophenyl)ethanone solution is used directly in the next step.

Step 2: Synthesis of **2-Azido-1-(3-fluorophenyl)ethanone**

- To the cooled reaction mixture from Step 1, carefully add sodium azide (3.0 equivalents) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds.
- Stir the mixture at room temperature for 2-3 hours, continuing to monitor by TLC.
- Quench the reaction by adding ice-cold water.
- Extract the aqueous mixture with diethyl ether or ethyl acetate (2 x 25 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

- The crude product can be purified by flash silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure **2-Azido-1-(3-fluorophenyl)ethanone**.

Spectroscopic Data (Predicted)

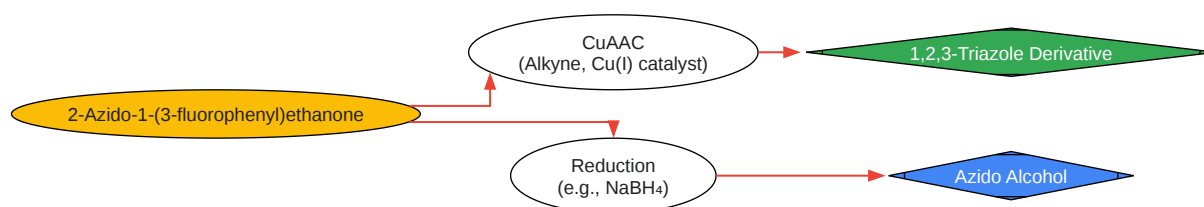
While experimental spectra for **2-Azido-1-(3-fluorophenyl)ethanone** are not readily available, the following are expected characteristic signals based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique	Expected Chemical Shifts / Frequencies
¹ H NMR	Aromatic protons (m, 4H), Azidomethyl protons (s, 2H)
¹³ C NMR	Carbonyl carbon, Aromatic carbons (including C-F coupling), Azidomethyl carbon
IR Spectroscopy	Strong azide (N ₃) stretch (~2100 cm ⁻¹), Carbonyl (C=O) stretch (~1700 cm ⁻¹)
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight (179.15 m/z)

Reactivity and Applications

2-Azido-1-(3-fluorophenyl)ethanone is a versatile intermediate. The azide group can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. These triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The ketone functionality can also be further modified, for example, through reduction to an alcohol or conversion to other functional groups.



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Figure 2: Key reactions of **2-Azido-1-(3-fluorophenyl)ethanone**.

Safety and Handling

- Azide-containing compounds are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.
- Sodium azide is highly toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Fluorinated aromatic compounds can be irritants. Avoid contact with skin and eyes.
- For detailed safety information, refer to the Safety Data Sheet (SDS) of the starting materials and analogous compounds.

Conclusion

2-Azido-1-(3-fluorophenyl)ethanone is a valuable synthetic intermediate. While direct experimental data on its physical properties are sparse, a reliable profile can be established through extrapolation from its well-documented isomers. The provided synthetic protocol, adapted from a similar synthesis, offers a practical route to this compound. Due to the nature of the reagents and the product, appropriate safety precautions must be strictly followed. This guide serves as a foundational resource for researchers utilizing this compound in their synthetic endeavors.

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References

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